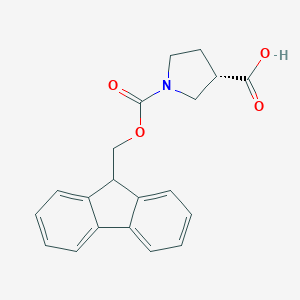

Fmoc-(3S)-1-pyrrolidine-3-carboxylic acid

Übersicht

Beschreibung

Fmoc-(3S)-1-pyrrolidine-3-carboxylic acid is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. The compound is protected by the fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis to protect the amine group of amino acids. This protection is crucial for the stepwise construction of peptides, allowing for selective deprotection and coupling reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-(3S)-1-pyrrolidine-3-carboxylic acid typically involves the protection of the amine group of (3S)-1-pyrrolidine-3-carboxylic acid with the Fmoc group. This can be achieved through the reaction of the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an organic solvent like dioxane . Another method involves the use of 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which reacts with the amine to form the Fmoc-protected product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and solid-phase peptide synthesis (SPPS) techniques. The Fmoc group is introduced and removed using automated cycles, allowing for the efficient production of large quantities of the compound .

Analyse Chemischer Reaktionen

Types of Reactions

Fmoc-(3S)-1-pyrrolidine-3-carboxylic acid undergoes several types of chemical reactions, including:

Deprotection: The Fmoc group can be removed using a base such as piperidine, resulting in the free amine.

Coupling Reactions: The free amine can undergo coupling reactions with carboxylic acids or activated esters to form peptide bonds.

Common Reagents and Conditions

Deprotection: Piperidine in N,N-dimethylformamide (DMF) is commonly used for the removal of the Fmoc group.

Major Products Formed

The major products formed from these reactions are peptides with the desired sequence, where this compound serves as a building block .

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS)

Fmoc-(3S)-1-pyrrolidine-3-carboxylic acid serves as a crucial building block in solid-phase peptide synthesis. The Fmoc group acts as a temporary protecting group for the amine functionality of the pyrrolidine ring. During SPPS, this compound is attached to a solid support resin, allowing for sequential addition of amino acids through cycles of deprotection and coupling. The selective removal of the Fmoc group under mild acidic conditions exposes the free amine for further reactions with other amino acids, facilitating the construction of complex peptide sequences.

Medicinal Chemistry

Biological Activity and Drug Development

Research indicates that peptides synthesized using this compound can interact with various biological receptors and enzymes, leading to significant pharmacological effects. These interactions are critical for developing new therapeutic agents targeting specific diseases. The compound's structural properties enhance its stability and reactivity, making it an attractive candidate in drug design .

Catalysis

Role as a Catalyst

this compound derivatives have been explored as catalysts in various organic transformations. The unique electronic properties imparted by the Fmoc group can enhance the efficiency of catalytic processes, making these derivatives valuable in synthetic organic chemistry .

Asymmetric Synthesis

Enantioselective Reactions

The compound has been utilized in asymmetric synthesis, particularly in organocatalytic reactions. For example, enantioselective Michael addition reactions involving this compound have been developed to synthesize highly enantiomerically enriched pyrrolidine derivatives. Such methodologies are essential for producing compounds with specific stereochemical configurations required in pharmaceuticals .

Interaction Studies

Understanding Peptide Interactions

Studies focusing on the interactions of peptides synthesized with this compound provide insights into binding affinities and biological activities. These investigations help elucidate how modifications at the pyrrolidine position affect peptide behavior within biological systems, contributing to a better understanding of peptide-receptor interactions.

Summary Table of Applications

| Application Area | Details |

|---|---|

| Peptide Synthesis | Used as a building block in solid-phase peptide synthesis; critical for constructing complex peptides. |

| Medicinal Chemistry | Facilitates the development of therapeutic agents through interactions with biological targets. |

| Catalysis | Functions as a catalyst in organic transformations due to its unique electronic properties. |

| Asymmetric Synthesis | Employed in enantioselective reactions to produce specific stereoisomers needed in drugs. |

| Interaction Studies | Helps understand peptide interactions and their biological implications in various systems. |

Case Studies

-

Peptide Interaction Studies

Research demonstrated that peptides synthesized using this compound exhibited enhanced binding affinities to specific receptors compared to those synthesized without it. This highlights its importance in optimizing peptide-based therapeutics. -

Catalytic Applications

A study reported the successful use of this compound derivatives as catalysts for Michael addition reactions, showcasing their effectiveness in asymmetric synthesis and providing pathways for synthesizing complex molecules with high enantiomeric purity.

Wirkmechanismus

The mechanism of action of Fmoc-(3S)-1-pyrrolidine-3-carboxylic acid primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amine group during the coupling reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in peptide bond formation, allowing for the stepwise construction of peptides .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Boc-(3S)-1-pyrrolidine-3-carboxylic acid: Uses the tert-butyloxycarbonyl (Boc) group for protection.

Cbz-(3S)-1-pyrrolidine-3-carboxylic acid: Uses the benzyloxycarbonyl (Cbz) group for protection.

Uniqueness

Fmoc-(3S)-1-pyrrolidine-3-carboxylic acid is unique due to the Fmoc group’s stability under acidic conditions and its ease of removal under basic conditions. This makes it particularly suitable for solid-phase peptide synthesis, where selective deprotection is crucial .

Biologische Aktivität

Fmoc-(3S)-1-pyrrolidine-3-carboxylic acid, commonly referred to as Fmoc-Pro, is a significant compound in the field of peptide synthesis. This compound features a pyrrolidine ring, a fluorenylmethyloxycarbonyl (Fmoc) protecting group, and a carboxylic acid functional group. Its molecular formula is and it has a molecular weight of approximately 353.4 g/mol . The unique stereochemistry indicated by (3S) plays a crucial role in its biological activity, influencing its interactions in various biochemical pathways.

Role in Peptide Synthesis

The primary application of this compound is as a building block in peptide synthesis. The Fmoc group serves as a protective mechanism for the amino group during the assembly of peptide chains, allowing for selective coupling with other amino acids . This specificity is vital for creating peptides with desired biological functions.

Biological Activities

Research indicates that compounds containing pyrrolidine structures, such as this compound, may exhibit several biological activities:

- Neuroprotective Properties : Some studies suggest that derivatives of pyrrolidine can protect neuronal cells from damage, potentially offering therapeutic avenues for neurodegenerative diseases .

- Anti-inflammatory Effects : Compounds with similar structures have been noted for their ability to modulate inflammatory responses, which could be beneficial in treating conditions like arthritis and other inflammatory diseases .

- Anticancer Activity : Certain derivatives of pyrrolidine have shown promise in anticancer applications. For instance, related compounds have demonstrated cytotoxic effects against various cancer cell lines, including A549 human pulmonary cancer cells .

The biological activity of this compound is largely attributed to its ability to interact with enzymes and receptors within biological systems. Research has focused on how structural modifications at the pyrrolidine position can influence binding affinity and specificity toward target biomolecules . For example, studies have shown that specific substitutions can enhance the compound's effectiveness against cancer cells by altering viability rates significantly .

Comparative Analysis of Related Compounds

To understand the uniqueness of this compound, it is useful to compare it with other similar compounds:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| Fmoc-(2S)-proline | Pyrrolidine ring with an additional carbon | Important in collagen synthesis |

| (S)-(+)-pyrrolidine-3-carboxylic acid | Simple pyrrolidine structure without protection | Naturally occurring amino acid |

| Fmoc-(4R)-hydroxyproline | Hydroxyproline structure with Fmoc protection | Key role in stabilizing collagen structures |

The distinct stereochemistry and functional groups of this compound allow for versatile applications in peptide synthesis compared to other derivatives .

Case Studies and Research Findings

Several studies have explored the biological activities associated with this compound:

- Neuroprotective Studies : Research has indicated that certain pyrrolidine derivatives can protect against oxidative stress in neuronal cells. This suggests potential applications in neurodegenerative diseases where oxidative damage is prevalent .

- Anticancer Efficacy : In vitro studies utilizing A549 lung cancer cells have shown that modifications of pyrrolidine derivatives can lead to significant reductions in cell viability. For instance, a derivative reduced viability to 21.2%, indicating strong anticancer potential .

- Enzyme Inhibition : Recent findings suggest that fully substituted 5-oxopyrrolidines derived from related structures can inhibit important enzymes like BACE-1, which is relevant for Alzheimer's disease research. These interactions highlight the therapeutic potential of pyrrolidine derivatives in enzyme modulation .

Eigenschaften

IUPAC Name |

(3S)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO4/c22-19(23)13-9-10-21(11-13)20(24)25-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18H,9-12H2,(H,22,23)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUAMYYOQAAUXLR-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@H]1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30363690 | |

| Record name | Fmoc-(3S)-1-pyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

193693-66-2 | |

| Record name | 1-(9H-Fluoren-9-ylmethyl) (3S)-1,3-pyrrolidinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=193693-66-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fmoc-(3S)-1-pyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.